molecular formula C8H15BrZn B6303162 Cyclooctylzinc bromide CAS No. 1262434-43-4

Cyclooctylzinc bromide

Cat. No.: B6303162
CAS No.: 1262434-43-4
M. Wt: 256.5 g/mol
InChI Key: QQPTVFAQQSIPRI-UHFFFAOYSA-M
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Description

Cyclooctylzinc bromide is an organozinc compound widely used in organic synthesis. It is a reagent that contains a cyclooctyl group bonded to a zinc atom, which is further bonded to a bromine atom. This compound is typically used in various chemical reactions due to its ability to form carbon-carbon bonds, making it valuable in the field of organic chemistry.

Preparation Methods

Cyclooctylzinc bromide can be synthesized through several methods. One common method involves the reaction of cyclooctyl bromide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds as follows:

    Classical Method: Cyclooctyl bromide is reacted with zinc dust in THF under an inert atmosphere.

    Electrochemical Method: Zinc is activated by electrolysis in the presence of cyclooctyl bromide and a supporting electrolyte.

Chemical Reactions Analysis

Cyclooctylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with electrophiles such as alkyl halides to form new carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Transmetalation Reactions: this compound can transfer its cyclooctyl group to other metals, such as palladium or nickel, which can then participate in further reactions.

Scientific Research Applications

Cyclooctylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: It can be used to synthesize intermediates for pharmaceuticals.

    Material Science: It is used in the preparation of novel materials with specific properties, such as photochromic materials.

Mechanism of Action

The mechanism of action of cyclooctylzinc bromide involves the formation of a carbon-zinc bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with electrophiles. The zinc atom can also coordinate with other ligands, facilitating various catalytic processes .

Comparison with Similar Compounds

Cyclooctylzinc bromide is similar to other organozinc compounds, such as diethylzinc and diphenylzinc. it is unique due to its cyclooctyl group, which provides different steric and electronic properties compared to linear or aromatic organozinc compounds . This uniqueness makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Similar Compounds

  • Diethylzinc
  • Diphenylzinc
  • Methylzinc bromide
  • Ethylzinc iodide

This compound stands out due to its ability to form stable intermediates and its versatility in various chemical reactions.

Properties

IUPAC Name

bromozinc(1+);cyclooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Zn/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPTVFAQQSIPRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC[CH-]CCC1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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